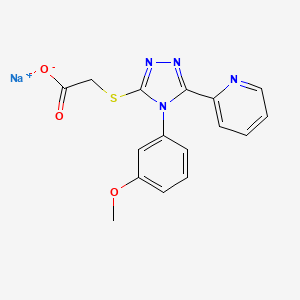
GJ103 sodium salt
Descripción general
Descripción
GJ103 sodium salt is an active analog of the read-through compound GJ072 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of GJ103 sodium salt is C16H13N4NaO3S . The exact mass and molecular weight are not specified in the available resources .Chemical Reactions Analysis
GJ103 sodium salt is a read-through compound that can induce read through of premature stop codons . It has been shown to restore the kinase activity of ataxia-telangiectasia mutated kinase (ATM) in patient-derived ataxia telangiectasia (A-T) lymphoblastoid cell lines containing homozygous TAG, TGA, or TAA nonsense mutations in ATM when used at concentrations of 10 and 30 μM .Physical And Chemical Properties Analysis
GJ103 sodium salt is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO . The solubility in DMSO:PBS (pH 7.2) (1:2) is 0.33 mg/ml .Aplicaciones Científicas De Investigación
Stop Codon Read-Through Inducer
GJ103 sodium salt is known to be an inducer of stop codon read-through . This means it can cause the ribosome to ignore the stop codon during protein synthesis, allowing for the production of a longer protein. This property could be useful in the study of genetic disorders caused by premature stop codons .
Restoration of Kinase Activity
Research has shown that GJ103 sodium salt can restore the kinase activity of ataxia-telangiectasia mutated kinase (ATM) in patient-derived ataxia telangiectasia (A-T) lymphoblastoid cell lines . This could have significant implications for the treatment of A-T, a rare genetic disorder.
Research of Genetic Disorders
Due to its ability to induce read-through of premature stop codons, GJ103 sodium salt has potential for the research of genetic disorders caused by nonsense mutations . This could include a wide range of genetic conditions, from cystic fibrosis to Duchenne muscular dystrophy.
Neurodegenerative Disorders
The compound’s impact on ATM kinase activity suggests potential applications in the study of neurodegenerative disorders . ATM is a key player in the response to DNA damage, and mutations in this gene can lead to neurodegenerative diseases.
Immunology and Inflammation
GJ103 sodium salt may also have applications in the field of immunology and inflammation . While the exact mechanisms are not yet fully understood, the compound’s effects on cellular processes could have implications for immune response and inflammation.
Adaptive Immunity
The compound’s potential effects on ATM kinase activity could also have implications for adaptive immunity . ATM plays a role in the function of lymphocytes, the cells that drive adaptive immune responses.
Safety And Hazards
Propiedades
IUPAC Name |
sodium;2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQBXAUOWUATD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GJ103 sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester](/img/structure/B593802.png)

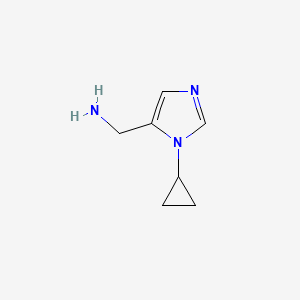

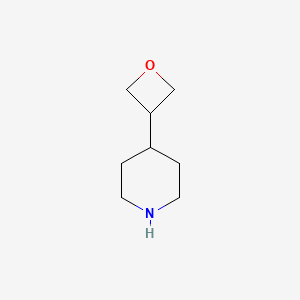
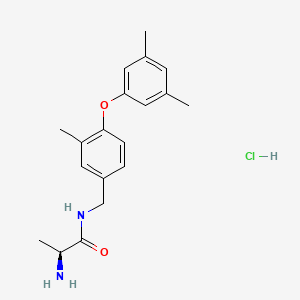
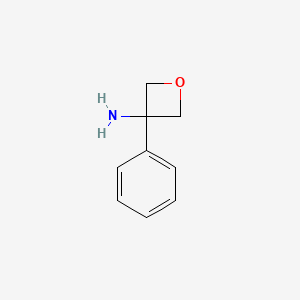
![2h-[1,2]Thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)
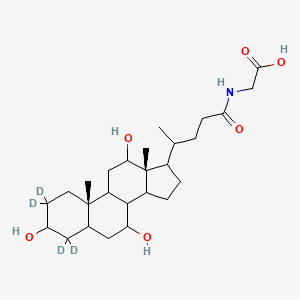
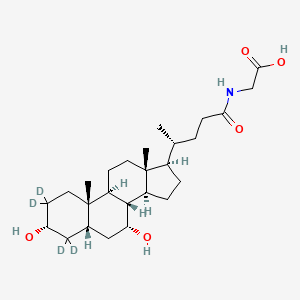
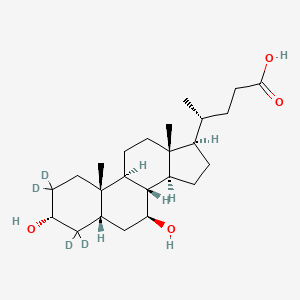
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)
![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)
